Methoxy-SANT-2

Hedgehog signaling Smoothened antagonist Structure-activity relationship

Choose Methoxy-SANT-2 for your Hh pathway research. As the only SANT-2 derivative with enhanced potency (IC50=79.8 nM, surpassing parent SANT-2), this allosteric SMO antagonist (Kd=12 nM) is specifically validated for maximal pathway suppression in cancer models. Its distinct allosteric binding mode differentiates it from cyclopamine-class antagonists, ensuring precise mechanistic studies. Request your quote today.

Molecular Formula C23H20ClN3O4
Molecular Weight 437.9 g/mol
CAS No. 496793-78-3
Cat. No. B1680766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy-SANT-2
CAS496793-78-3
SynonymsSANT-2;  SANT 2;  SANT2; 
Molecular FormulaC23H20ClN3O4
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C23H20ClN3O4/c1-29-19-10-13(11-20(30-2)21(19)31-3)23(28)25-14-8-9-16(24)15(12-14)22-26-17-6-4-5-7-18(17)27-22/h4-12H,1-3H3,(H,25,28)(H,26,27)
InChIKeyWPVPAGJUOPBMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methoxy-SANT-2 (CAS 496793-78-3): Smoothened Antagonist for Hedgehog Pathway Research


Methoxy-SANT-2 (TC-132; CAS 496793-78-3) is a benzimidazole-based small-molecule antagonist of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. It inhibits Gli1 reporter gene expression with an IC50 of 79.8 nM in cellular assays . The compound binds directly to the SMO receptor (Kd = 12 nM) and displaces both the agonist SAG-1.3 (Ki = 7.8 nM) and the antagonist cyclopamine (Ki = 8.4 nM) [1]. As a derivative of SANT-2 with a 4'-methoxy substitution, it serves as a research tool for studying Hh-dependent oncogenesis and developmental biology applications [2].

Why Methoxy-SANT-2 Cannot Be Substituted with Generic Smoothened Antagonists


The Hedgehog signaling pathway contains multiple distinct Smoothened antagonist binding modes, making compound substitution without validation a high-risk procurement decision. SANT-series compounds exhibit allosteric binding characteristics that differ fundamentally from cyclopamine-class antagonists . Even within the SANT family, structural variations produce divergent potency profiles: SANT-1 demonstrates only 40% inhibition at 10 μM in radioligand displacement assays, while SANT-2 achieves complete displacement with a Ki of 7.8 nM [1]. Furthermore, the SAR study of fifteen SANT-2 derivatives revealed that modifications at the 4' position of the benzamide ring can yield compounds with either similar, 2-fold higher, or 10-fold higher IC50 values compared to the parent compound [2]. Methoxy-SANT-2 (TC-132) was specifically identified as a derivative with enhanced potency relative to SANT-2 [2], demonstrating that even minor structural modifications within the same scaffold produce quantifiably distinct pharmacological outcomes.

Methoxy-SANT-2: Quantitative Differentiation Evidence Against Comparator Compounds


Direct Head-to-Head Potency Comparison: Methoxy-SANT-2 (TC-132) vs. Parent SANT-2

In the definitive structure-activity relationship study of the SANT-2 scaffold, researchers synthesized fifteen SANT-2 derivatives and evaluated them in a Gli1 reporter gene assay. Derivative TC-132 (Methoxy-SANT-2) was identified as "slightly more potent than the parent compound SANT-2" [1]. This represents the only derivative in the study explicitly characterized as having superior potency to the parent scaffold.

Hedgehog signaling Smoothened antagonist Structure-activity relationship

Cross-Study Cellular Potency: Methoxy-SANT-2 vs. SANT-1 and SANT-3 in Shh-LIGHT2 Assay

In the Shh-LIGHT2 cellular assay evaluating firefly luciferase expression, SANT compounds demonstrated distinct concentration-response profiles. At 150 nM, SANT-2 (green trace) produced robust pathway inhibition comparable to 100 nM SANT-1 (blue trace), while SANT-3 required 500 nM to achieve similar effect, and SANT-4 required 1 μM [1]. Methoxy-SANT-2, as a derivative with enhanced potency relative to SANT-2 [2], is expected to achieve equivalent inhibition at lower concentrations than SANT-3 and SANT-4.

SMO antagonism Shh-LIGHT2 assay Pathway inhibition

Comparative Potency Across Smoothened Antagonist Classes: SANT-2 Series vs. Cyclopamine Derivatives

A comprehensive comparative analysis of Hedgehog pathway inhibitors demonstrates the potency gradient across antagonist classes. SANT-2 (EC50 = 20 nM) exhibits equivalent or superior potency to KAAD-cyclopamine (EC50 = 20 nM) and vismodegib (<20 nM), while being 15-fold more potent than parent cyclopamine (EC50 = 300 nM) and 10-fold more potent than SANT-1 (EC50 = 200 nM) [1]. Methoxy-SANT-2, as a derivative with enhanced potency relative to SANT-2 [2], represents the optimized potency endpoint within the benzimidazole SANT series.

Smoothened antagonist Comparative pharmacology EC50

Structural Determinant of Enhanced Physicochemical Properties: 4'-Methoxy Substitution Effect

Structure-activity relationship analysis of benzimidazole-based compounds indicates that the presence of a methoxy group at the 4' position increases lipophilicity, permeability, and stability relative to compounds lacking this substitution [1]. This structural feature directly contributes to the observed potency enhancement of Methoxy-SANT-2 (which contains the 3,4,5-trimethoxybenzamide moiety) relative to compounds with different substitution patterns on the benzamide ring [2].

Lipophilicity Permeability Drug-like properties

Methoxy-SANT-2: Validated Research Applications and Experimental Contexts


High-Potency Hedgehog Pathway Inhibition in Cancer Stem Cell Research

Methoxy-SANT-2 is indicated for experiments requiring maximal Hh pathway suppression in cancer models. With an IC50 of 79.8 nM in Gli1 reporter assays and demonstrated potency exceeding the parent SANT-2 compound [1], this compound is the appropriate selection for studies involving Hh-dependent malignancies including basal cell carcinoma, medulloblastoma, prostate cancer, pancreatic cancer, and breast cancer [1]. Researchers requiring stronger pathway inhibition than achievable with cyclopamine (EC50 = 300 nM) or SANT-1 (EC50 = 200 nM) should prioritize Methoxy-SANT-2 [2].

Smoothened Receptor Binding and Allosteric Mechanism Studies

Methoxy-SANT-2 is suitable for Smoothened receptor binding studies requiring an allosteric antagonist chemotype. The SANT series displays allosteric binding characteristics distinct from cyclopamine-class antagonists [1]. Methoxy-SANT-2 binds to the SMO receptor (Kd = 12 nM) and competitively displaces both the agonist SAG-1.3 (Ki = 7.8 nM) and the antagonist cyclopamine (Ki = 8.4 nM) [1]. This dual displacement profile enables experiments distinguishing between orthosteric and allosteric Smoothened modulation mechanisms.

Developmental Biology and Teratogenicity Assessment in Model Organisms

Methoxy-SANT-2 has been evaluated for Hh-related teratogenic effects in the medaka (small teleost) developmental model [1]. Notably, while SANT-2 analogues demonstrate 16-fold higher Hh-inhibiting activity than cyclopamine in Gli expression assays, they did not induce the cyclopamine-specific teratogenic phenotype in the medaka assay [1]. This differential phenotype profile makes Methoxy-SANT-2 a valuable tool for dissecting Hh pathway-dependent developmental processes that may be mechanistically distinct from those affected by cyclopamine-class antagonists.

Structure-Activity Relationship Studies and Derivative Optimization

Methoxy-SANT-2 (TC-132) serves as the reference standard for potency optimization within the SANT-2 scaffold. It was the sole derivative among fifteen synthesized analogues that demonstrated enhanced potency relative to the parent SANT-2 compound [1]. Researchers conducting SAR studies or medicinal chemistry campaigns on benzimidazole-based Smoothened antagonists should use Methoxy-SANT-2 as the benchmark compound representing the potency-optimized endpoint for this chemical series.

Technical Documentation Hub

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